

(3-Formyl-5-methylphenyl)boronic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Formyl-5-methylphenyl)boronic acid

Cat. No.: B151539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 870777-33-6

Abstract

(3-Formyl-5-methylphenyl)boronic acid, with the Chemical Abstracts Service (CAS) number 870777-33-6, is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.^[1] Its unique bifunctional nature, possessing both a reactive aldehyde group and a boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and data are presented to assist researchers in its effective utilization.

Chemical and Physical Properties

(3-Formyl-5-methylphenyl)boronic acid is a white to off-white solid. The key physicochemical properties are summarized in the table below. It is important to note that this compound may exist in equilibrium with its cyclic anhydride form, the boroxine.

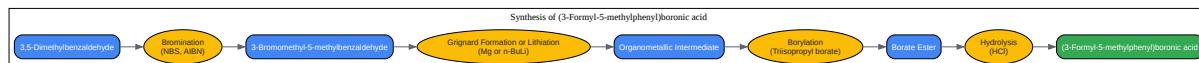
Property	Value	Reference
CAS Number	870777-33-6	[1]
Molecular Formula	C ₈ H ₉ BO ₃	
Molecular Weight	163.97 g/mol	
Appearance	White to off-white solid	
Purity	Typically ≥97%	
Solubility	Soluble in methanol, ethanol, and other polar organic solvents.	

Synthesis and Purification

A common synthetic route to **(3-Formyl-5-methylphenyl)boronic acid** involves a multi-step process starting from 3,5-dimethylbenzaldehyde. The key steps are outlined below.

Experimental Protocol: Synthesis of (3-Formyl-5-methylphenyl)boronic acid

Materials:


- 3,5-Dimethylbenzaldehyde
- N-Bromosuccinimide (NBS)
- AIBN (Azobisisobutyronitrile)
- Triisopropyl borate
- n-Butyllithium (n-BuLi)
- Dry Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)

- Diethyl ether
- Magnesium sulfate ($MgSO_4$)

Procedure:

- Bromination: 3,5-Dimethylbenzaldehyde is first monobrominated at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator such as AIBN in a suitable solvent like carbon tetrachloride. The reaction is typically carried out under reflux.
- Grignard Formation (or Lithiation): The resulting benzylic bromide is then converted to the corresponding Grignard reagent by reacting with magnesium turnings in dry diethyl ether. Alternatively, a lithium-halogen exchange can be performed using n-butyllithium in dry THF at low temperatures (e.g., -78 °C).
- Borylation: The Grignard or organolithium reagent is then reacted with triisopropyl borate at low temperature.
- Hydrolysis: The reaction mixture is quenched with aqueous hydrochloric acid to hydrolyze the borate ester and yield the desired **(3-Formyl-5-methylphenyl)boronic acid**.
- Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as a mixture of acetone and water, or by column chromatography on silica gel.

Workflow Diagram:

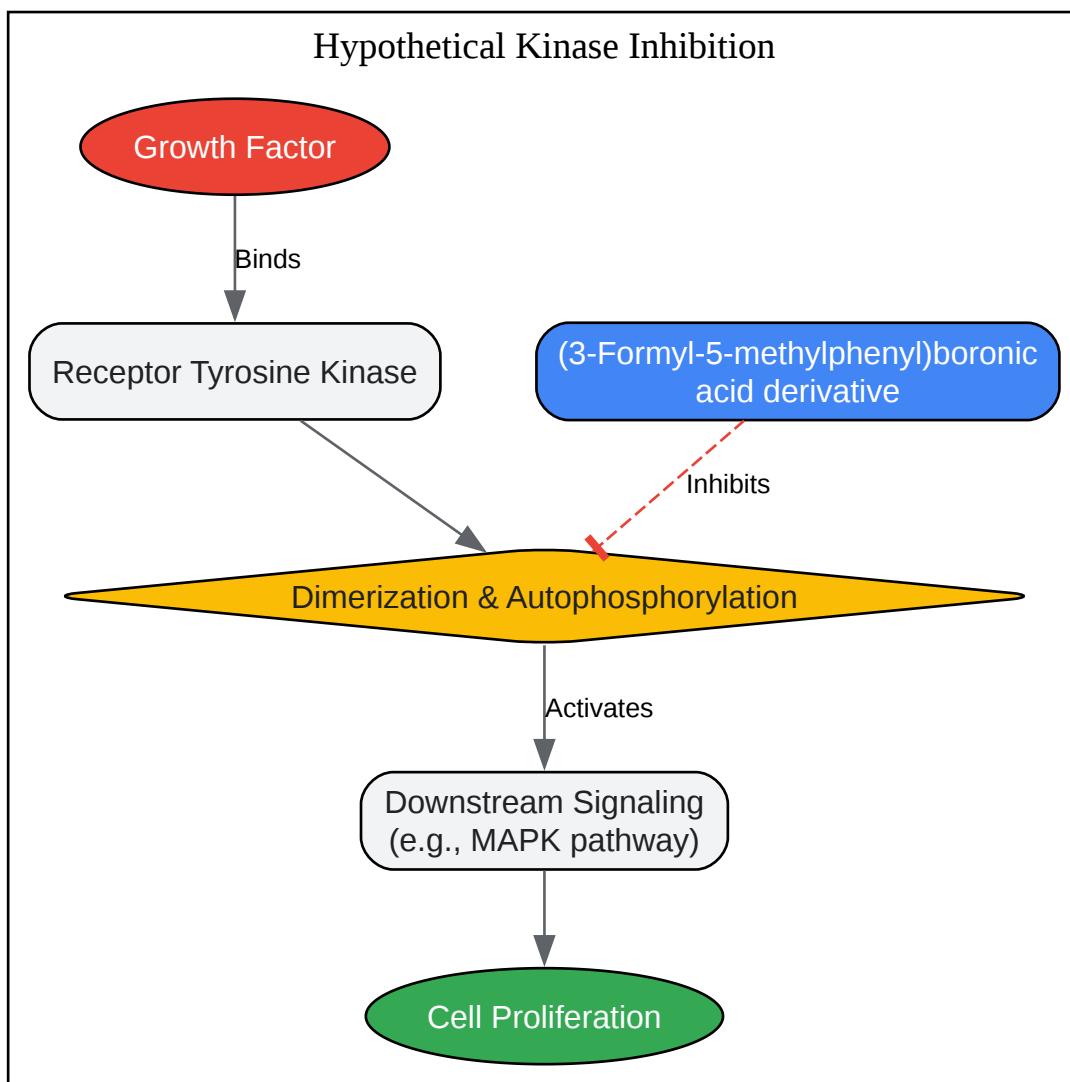
[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **(3-Formyl-5-methylphenyl)boronic acid**.

Applications in Drug Discovery

The dual functionality of **(3-Formyl-5-methylphenyl)boronic acid** makes it a valuable synthon in the construction of biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions


The boronic acid moiety readily participates in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the facile introduction of the formyl- and methyl-substituted phenyl ring into a wide range of molecular scaffolds.

Reductive Amination and Other Aldehyde Chemistries

The aldehyde group can be derivatized through various reactions, including reductive amination to form secondary or tertiary amines, Wittig reactions to form alkenes, and aldol condensations. These transformations are fundamental in building molecular complexity.

Signaling Pathway Interaction (Hypothetical)

While specific signaling pathway interactions for this compound itself are not extensively documented, its derivatives are often designed as inhibitors of various enzymes, such as kinases or proteases. The general logic for designing a kinase inhibitor using this scaffold is depicted below.

[Click to download full resolution via product page](#)

Caption: Hypothetical kinase inhibition by a derivative.

Safety and Handling

(3-Formyl-5-methylphenyl)boronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

(3-Formyl-5-methylphenyl)boronic acid is a key building block for synthetic chemists, particularly those in the pharmaceutical industry. Its well-defined reactivity and commercial availability make it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers in its effective use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 870777-33-6|(3-Formyl-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [(3-Formyl-5-methylphenyl)boronic acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151539#3-formyl-5-methylphenyl-boronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com